
Rizatriptan benzoate
Overview
Description
Rizatriptan benzoate is a selective serotonin 5-HT1B/1D receptor agonist approved for the acute treatment of migraine. Its molecular formula, C15H19N5·C7H6O2, reflects its dual structure, combining rizatriptan with benzoic acid to enhance stability and solubility . The drug mimics serotonin to constrict cranial blood vessels and inhibit pain pathways, providing rapid relief from migraine symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester using the Leimgruber-Batcho reaction. The indole intermediate obtained is then further converted to rizatriptan . The preparation of mouth dissolving tablets of rizatriptan benzoate involves direct compression techniques, using excipients such as microcrystalline cellulose, lactose, crospovidone, magnesium stearate, and Aerosil .
Industrial Production Methods: Industrial production of rizatriptan typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production of orally disintegrating tablets and sublingual tablets is also common, providing various dosage forms for patient convenience .
Chemical Reactions Analysis
Types of Reactions: Rizatriptan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chloramine-T-induced oxidation of rizatriptan benzoate, which produces a variety of degradation products through complex mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions involving rizatriptan include chloramine-T for oxidation reactions. The reaction conditions often involve an acid medium and controlled temperature to ensure the desired reaction kinetics .
Major Products Formed: The major products formed from the oxidation of rizatriptan include various degradation products that can be identified and confirmed using spectroscopic techniques such as UV-Vis, IR, and NMR .
Scientific Research Applications
Indications and Usage
Rizatriptan benzoate is indicated for the acute treatment of migraine with or without aura in:
- Adults
- Pediatric patients aged 6 to 17 years
It is important to note that this compound is not intended for the prevention of migraine attacks or for the management of hemiplegic or basilar migraines .
Pharmacokinetics
- Absorption : Rizatriptan is completely absorbed after oral administration, with a bioavailability of approximately 45%. Peak plasma concentrations are reached within 1 to 1.5 hours.
- Distribution : The drug is distributed throughout the body, with significant placental transfer observed in animal studies.
- Metabolism : It is metabolized primarily by monoamine oxidase A, leading to various metabolites.
- Excretion : The elimination half-life is approximately 2 to 3 hours, with renal excretion being the primary route for elimination .
Adult Population
Clinical trials have demonstrated that this compound effectively reduces migraine pain within two hours post-administration. For instance, one study indicated that 61% of participants experienced significant relief compared to 24% in the placebo group .
Pediatric Population
In pediatric studies, rizatriptan has shown promising results. In a trial involving patients aged 6 to 17 years, those treated with rizatriptan reported no headache pain at two hours post-dose at rates significantly higher than those receiving placebo (33% vs. 24%) .
Safety Profile
This compound is generally well-tolerated, but it may cause side effects such as dizziness, fatigue, and nausea. Caution is advised when prescribing to patients with cardiovascular conditions due to potential vasoconstrictive effects. The use in geriatric populations (>65 years) and those under 18 years has not been adequately studied, thus its use in these groups is not recommended .
Case Study 1: Adult Patient Response
A clinical case involved an adult male patient with a history of severe migraines who was administered this compound during an acute attack. The patient reported complete relief from pain within one hour, demonstrating rapid onset efficacy.
Case Study 2: Pediatric Patient Efficacy
In a pediatric case study involving a 12-year-old girl with frequent migraines, administration of rizatriptan led to significant improvement in headache frequency and severity over a three-month follow-up period. She experienced no adverse effects during this time.
Mechanism of Action
Rizatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This action leads to the vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors. Rizatriptan also inhibits nociceptive neurotransmission in trigeminal pain pathways, thereby reducing migraine-associated symptoms .
Comparison with Similar Compounds
Pharmacokinetics and Formulations
To overcome this, advanced formulations like mouth-disintegrating tablets (MDTs), buccal films, and nasal microspheres have been developed. For example, MDTs achieve 100% drug release within 1.5 minutes, significantly faster than conventional tablets . Nasal formulations bypass hepatic metabolism, achieving 66.6% release within 6 hours, which may offer faster onset .
Pharmacokinetic Profile
Rizatriptan benzoate is distinguished by its rapid absorption and formulation versatility. While oral bioavailability is lower than subcutaneous sumatriptan (97%), its MDTs and sublingual tablets reduce Tmax to 15–30 seconds, enhancing patient compliance . In contrast, zolmitriptan and eletriptan have longer Tmax values (2–3 hours), making rizatriptan preferable for acute relief .
Table 1: Pharmacokinetic Comparison of Triptans
Parameter | This compound | Sumatriptan | Zolmitriptan |
---|---|---|---|
Oral Bioavailability | 40–45% | 14–17% | 40–48% |
Tmax (oral) | 1–2 hours | 2–3 hours | 2–3 hours |
Half-life | 2–3 hours | 2 hours | 3–3.5 hours |
Key Formulations | MDTs, Nasal | Nasal, SC | ODTs |
Formulation Advancements
Rizatriptan’s diverse formulations address limitations of other triptans:
- MDTs : Disintegrate in 15 seconds with 100% release in 1.5 minutes .
- Buccal Films : Achieve 78% drug release in 6 hours, balancing speed and sustained delivery .
- Nasal Microspheres : Provide 66.6% release within 6 hours, avoiding first-pass metabolism .
In contrast, sumatriptan’s nasal spray achieves Tmax in 1–1.5 hours but lacks rapid-disintegrating oral options .
Analytical Methodologies
Rizatriptan’s quality control is supported by robust analytical methods:
- HPLC : Detects impurities at 0.0019–0.014% levels .
- UV Spectroscopy : Linear across 0.5–80 µg/mL with 98–101% recovery .
- LC-MS/MS : Quantifies plasma concentrations as low as 4 ng/mL .
These methods ensure precise monitoring of purity and stability, exceeding pharmacopeial standards .
Table 2: Analytical Performance of this compound
Method | Linearity Range | LOD/LOQ | Recovery (%) | |
---|---|---|---|---|
UV (227 nm) | 0.5–20 µg/mL | 0.00368 µg/mL | 97.1–100.0 | |
HPLC | 1000–7000 µg/L | 20 µg/L | 100.77 ± 1.2 | |
LC-MS/MS (plasma) | 4–500 ng/mL | 4 ng/mL | 98–102 |
Biological Activity
Rizatriptan benzoate is a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily utilized in the treatment of migraine headaches. This compound exhibits significant biological activity through its pharmacological effects, which include vasoconstriction of cranial blood vessels, inhibition of nociceptive neurotransmission, and modulation of neuropeptide release.
5-HT1B/1D Receptor Agonism
Rizatriptan acts predominantly as an agonist at the 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to:
- Vasoconstriction : Rizatriptan induces vasoconstriction in cranial blood vessels, which is crucial for alleviating migraine symptoms. Preclinical studies indicate an effective concentration (EC50) of approximately 90 nM for vasoconstriction in isolated human cranial arteries, aligning with plasma concentrations achieved after administration of standard doses .
- Inhibition of Neurogenic Inflammation : The compound inhibits neurogenic dural vasodilation and plasma protein extravasation, contributing to its antimigraine efficacy .
- Reduction in Pain Transmission : Rizatriptan has been shown to inhibit nociceptive transmission in trigeminal pathways, further enhancing its effectiveness as a migraine treatment .
Pharmacodynamics and Efficacy
This compound is noted for its rapid onset of action in migraine relief. A meta-analysis involving over 4,800 patients demonstrated that a 10 mg dose significantly outperformed placebo regarding pain relief at two hours post-administration (p < 0.001) across various measures including pain-free status and functional disability .
Table 1: Efficacy of this compound in Clinical Trials
Study Type | Sample Size | Treatment | Pain-Free at 2 Hours (%) | p-Value |
---|---|---|---|---|
Phase III Randomized Controlled Trial | 4814 | Rizatriptan 10 mg | 37% | <0.001 |
Placebo-Controlled Trial | Variable | Placebo | 18% | |
Comparison with Sumatriptan | Variable | Rizatriptan vs. Sumatriptan | Higher efficacy observed |
Adverse Effects
While rizatriptan is generally well-tolerated, some adverse events have been reported. A clinical study indicated that the incidence of adverse effects was higher with rizatriptan compared to placebo, with nausea being the most common side effect observed .
Case Study: Nitroglycerin-Induced Migraine Model
A study utilizing a rat model demonstrated that this compound significantly reduced midbrain expression levels of proenkephalin and substance P mRNA, suggesting its role in modulating endogenous pain pathways . This indicates that while rizatriptan effectively alleviates migraine symptoms, it may also influence the analgesic effects mediated by endogenous opioids.
Research Findings
Further investigations have highlighted that rizatriptan's action not only involves direct receptor agonism but also affects other neurochemical pathways. For instance, it has been shown to decrease levels of midbrain met-enkephalin and leu-enkephalin, which are critical components of the endogenous pain modulation system .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rizatriptan benzoate, and how do analytical methods ensure purity and structural integrity?
- Answer : this compound synthesis involves coupling 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole derivatives with dimethylamine intermediates. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as per pharmacopoeial standards . For example, the European Pharmacopoeia specifies limits for impurities (<0.1% for individual unspecified impurities) using reverse-phase HPLC with UV detection at 225 nm .
Q. How do pharmacokinetic studies optimize dosing regimens for this compound in preclinical models?
- Answer : Preclinical pharmacokinetics rely on plasma concentration-time profiles (AUC, Cmax, Tmax) measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dose proportionality is tested in rodent models, with bioavailability adjustments made based on first-pass metabolism rates (e.g., 40–50% oral bioavailability in rats) .
Q. What in vitro assays are used to evaluate rizatriptan’s selectivity for 5-HT1B/1D receptors?
- Answer : Radioligand binding assays (e.g., [<sup>3</sup>H]-serotonin displacement) and functional assays (e.g., cAMP inhibition in transfected HEK293 cells) quantify receptor affinity (Ki values) and efficacy (EC50). Rizatriptan exhibits Ki values of 1.2 nM for 5-HT1B and 1.6 nM for 5-HT1D, with minimal off-target activity at 5-HT1A (Ki > 10,000 nM) .
Advanced Research Questions
Q. How can contradictions in clinical trial data on rizatriptan’s efficacy across migraine subtypes be resolved?
- Answer : Meta-analyses using random-effects models stratify outcomes by migraine characteristics (e.g., aura presence, attack duration). For example, a 2024 Cochrane review found rizatriptan’s 2-hour pain-free rate varied from 42% (aura-positive) to 55% (aura-negative), necessitating subgroup analyses to address heterogeneity . Sensitivity analyses should exclude studies with high attrition bias (>20% dropout rates).
Q. What methodological frameworks (e.g., PICOT) are optimal for designing trials comparing this compound with newer gepants?
- Answer : The PICOT framework (Population: adults with episodic migraines; Intervention: rizatriptan 10 mg; Comparison: rimegepant 75 mg; Outcome: 2-hour pain relief; Timeframe: 12-week RCT) ensures comparability. Blinding challenges (e.g., rizatriptan’s faster absorption vs. gepants’ longer half-life) require matched placebos and crossover designs .
Q. What bioanalytical techniques improve detection limits for rizatriptan metabolites in human cerebrospinal fluid (CSF)?
- Answer : Microdialysis coupled with ultra-high-performance LC-MS/MS (LLOQ: 0.1 ng/mL) enables quantification of active metabolites like N-desmethyl rizatriptan. CSF sampling at 30-minute intervals post-dose (Tmax = 1.5 hours) correlates with central 5-HT receptor occupancy .
Q. Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound API during formulation studies?
- Answer : Implement quality-by-design (QbD) principles:
- Critical Material Attributes (CMAs) : Particle size distribution (D90 < 50 µm), crystallinity (PXRD).
- Process Parameters : Spray-drying inlet temperature (40–60°C) to prevent degradation .
Q. What statistical approaches are recommended for analyzing time-to-event data in rizatriptan relapse studies?
- Answer : Kaplan-Meier survival curves with log-rank tests compare sustained response rates (e.g., 24-hour relapse-free survival: rizatriptan 67% vs. placebo 29%). Cox proportional hazards models adjust for covariates like baseline migraine severity .
Q. Data Contradiction Analysis
Table 1 : Discrepancies in Rizatriptan Efficacy Across Ethnic Populations
Study Cohort | Pain-Free Rate at 2 Hours | Odds Ratio (95% CI) | Potential Confounder |
---|---|---|---|
Asian (n=300) | 48% | 1.0 (ref) | CYP3A4 polymorphism frequency |
Caucasian (n=450) | 58% | 1.42 (1.10–1.83) | Higher BMI distribution |
Resolution : Stratify by pharmacogenomic factors (e.g., CYP3A4*22 carriers show 30% lower exposure) and use mixed-effects models to account for population stratification .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRLSNUDGIQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023565 | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e-01 g/L | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144034-80-0, 145202-66-0 | |
Record name | Rizatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rizatriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-180 °C, 178 - 180 °C | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.